2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate
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Overview
Description
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate is an organic compound that features a combination of cyclohexylsulfanyl, nitrobenzyl, and phenylacrylate groups
Scientific Research Applications
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylthiol with 5-nitrobenzyl bromide to form 2-(Cyclohexylsulfanyl)-5-nitrobenzyl bromide. This intermediate is then reacted with 3-phenylacrylic acid under esterification conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, triethylamine, dichloromethane.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivative.
Substitution: Amides, other esters.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylsulfanyl)-5-nitrobenzyl acetate
- 2-(Cyclohexylsulfanyl)-5-nitrobenzyl propionate
- 2-(Cyclohexylsulfanyl)-5-nitrobenzyl butyrate
Uniqueness
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate is unique due to the presence of the phenylacrylate group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2-cyclohexylsulfanyl-5-nitrophenyl)methyl (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c24-22(14-11-17-7-3-1-4-8-17)27-16-18-15-19(23(25)26)12-13-21(18)28-20-9-5-2-6-10-20/h1,3-4,7-8,11-15,20H,2,5-6,9-10,16H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPOHCHMMBAIMI-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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